8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one
Description
Introduction to 8-(Benzyloxy)-5-[(1R)-2-Bromo-1-Hydroxyethyl]quinolin-2(1H)-one
Systematic Nomenclature and Structural Identification
IUPAC Name Derivation and Isomeric Considerations
The IUPAC name This compound is derived through a systematic analysis of its core structure and substituents:
- Core structure : The parent heterocycle is quinolin-2(1H)-one , a bicyclic system comprising a benzene ring fused to a 2-pyridone moiety. The lactam group at position 2 defines its classification as a carbostyril derivative.
- Substituents :
The stereochemical descriptor (1R) ensures unambiguous identification of the enantiomer, distinguishing it from its (S)-counterpart. This specificity is critical for biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
| Structural Feature | Position | Role in Nomenclature |
|---|---|---|
| Quinolin-2(1H)-one core | - | Parent heterocycle |
| Benzyloxy group | 8 | Prefix: 8-(benzyloxy) |
| (1R)-2-bromo-1-hydroxyethyl | 5 | Prefix: 5-[(1R)-2-bromo-1-hydroxyethyl] |
Comparative Analysis of CAS Registry Numbers (530084-79-8 vs. Related Compounds)
The CAS registry number 530084-79-8 uniquely identifies this compound within chemical databases. Differences in substituents or stereochemistry yield distinct CAS numbers for related structures:
The substitution pattern at position 5 (hydroxyethyl vs. ketone) and stereochemical variations account for these differences. For instance, the ketone derivative (CAS 100331-89-3) lacks the chiral center present in 530084-79-8, underscoring the sensitivity of CAS assignments to molecular topology.
Historical Context in Heterocyclic Chemistry Research
Quinolin-2(1H)-one derivatives have been integral to organic synthesis since the 19th century, with early studies focusing on their natural occurrence in alkaloids like cinchonine. The introduction of synthetic methods for carbostyril scaffolds in the 1940s enabled systematic exploration of their pharmacological potential.
The compound This compound emerged in the late 20th century as part of efforts to optimize the pharmacokinetic properties of quinolinone-based drugs. Key milestones include:
- Stereochemical control : Advances in asymmetric synthesis allowed precise installation of the (R)-hydroxyethyl group, enhancing target selectivity.
- Functional group compatibility : The benzyloxy group improved lipophilicity, addressing solubility challenges inherent to earlier quinolinone derivatives.
Modern applications leverage palladium-catalyzed reactions for efficient quinolin-2(1H)-one synthesis, though the bromo-hydroxyethyl side chain in this compound necessitates specialized coupling strategies. Its role as an intermediate in β-adrenergic receptor agonist synthesis highlights the enduring relevance of quinolinone chemistry in drug development.
Properties
IUPAC Name |
5-(2-bromo-1-hydroxyethyl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFMSZCSSUZAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.
Bromo-Hydroxyethyl Side Chain Addition: The bromo-hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the quinolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromo group can be reduced to form a hydroxyethyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a quinolinone ketone derivative.
Reduction: Formation of a hydroxyethylquinolinone derivative.
Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
- Molecular Formula: C₁₈H₁₆BrNO₃
- Molecular Weight : 374.23 g/mol
- CAS Number : 530084-79-8
- Key Features: Benzyl-protected hydroxyl group at position 7. (1R)-configured 2-bromo-1-hydroxyethyl substituent at position 3. Quinolin-2(1H)-one core, a scaffold prevalent in β₂-adrenoceptor agonists.
Synthesis and Role This compound is synthesized via sodium borohydride reduction of 8-benzyloxy-5-(bromoacetyl)quinolin-2(1H)-one (CAS: 100331-89-3) . It serves as a critical intermediate in producing β-arrestin-biased β₂-adrenoceptor agonists (e.g., Indacaterol derivatives) through intramolecular nucleophilic substitution to form epoxides (e.g., 8-(benzyloxy)-5-[(2R)-oxiran-2-yl]quinolin-2(1H)-one, CAS: 173140-90-4) .
Comparison with Structural Analogs
Substituent Variations at Position 5
Key Observations :
- Bromo vs. Chloro Acetyl Groups : The bromoacetyl derivative (372.22 g/mol) is a direct precursor to the target compound, while the chloroacetyl analog (327.76 g/mol) exhibits distinct reactivity in nucleophilic substitutions due to differences in leaving group ability (Br⁻ vs. Cl⁻) .
- Epoxide Derivative: The (2R)-epoxide (CAS: 173140-90-4) is generated from the target compound and is pivotal in synthesizing amino alcohols for β₂-agonists like Indacaterol .
Functional Group Modifications in Related APIs
Key Observations :
- Indacaterol: The target compound is a precursor to Indacaterol, where the bromo-hydroxyethyl group is replaced by a 5,6-diethylindan-2-ylamino moiety, enhancing β₂-receptor affinity .
- Procaterol Impurity: Demonstrates how alkylamino side chains (e.g., isopropylamino butyl) influence metabolic stability and receptor interaction .
Key Observations :
- Safety : All analogs share similar hazards (e.g., skin/eye irritation), necessitating controlled handling .
- Stability : The epoxide derivative (CAS: 173140-90-4) is stable at room temperature, unlike the target compound, which requires refrigeration .
Biological Activity
8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one, also known as (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, is a compound belonging to the quinolinone family. Its unique structural features, including a benzyloxy group and a bromo-hydroxyethyl side chain, contribute to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 374.23 g/mol. Its structure features:
- Quinolinone Core : A bicyclic structure known for various biological activities.
- Benzyloxy Group : Enhances lipophilicity and may influence interaction with biological targets.
- Bromo-Hydroxyethyl Side Chain : Potentially increases reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline (8-HQ), including this compound, exhibit significant antimicrobial properties. Studies have shown that:
- The compound demonstrates potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from to mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | |
| Enterococcus faecalis |
Antiviral Activity
The quinolinone derivatives have shown promising antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viral infections:
- In vitro studies demonstrated that certain derivatives inhibited H5N1 virus growth with inhibition rates exceeding 90% while maintaining low cytotoxicity .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study involving various cancer cell lines (HeLa, MCF-7, A549) revealed:
- Compounds derived from the quinolinone structure exhibited IC50 values ranging from to µM, indicating significant cytotoxic effects against cancer cells compared to standard treatments like cisplatin .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell division and viral replication.
- Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways, leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparison of this compound with other quinolinone derivatives highlights its unique properties:
| Compound | Activity Type | MIC/IC50 Values |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial | Varies by strain |
| 5-Bromo-8-hydroxyquinoline | Antiviral | Varies |
| 8-(Benzyloxy)-5-Bromo-Hydroxyethyl Quinolinone | Anticancer | 5–49 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
